Kinase Inhibition Profile: 4-(2,5-Difluorophenyl)pyridin-3-amine as a Precursor to Potent Multitargeted Inhibitors
Derivatives synthesized from the 4-(2,5-difluorophenyl)pyridin-3-amine scaffold exhibit potent inhibition across multiple tyrosine kinases, including EGFR, HER2, and VEGFR2. Specifically, the derivative DCLAK11, which incorporates the core structural motif, demonstrates IC50 values of 6.5 nM (EGFR), 18 nM (HER2), and 31 nM (VEGFR2) [1][2]. This broad inhibition profile is directly attributable to the optimized binding interactions facilitated by the 2,5-difluorophenyl substituent, as confirmed by SAR studies [3].
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | DCLAK11 (pyridin-3-amine derivative): EGFR IC50 = 6.5 nM; HER2 IC50 = 18 nM; VEGFR2 IC50 = 31 nM |
| Comparator Or Baseline | Non-fluorinated or mono-fluorinated pyridin-3-amine analogs typically exhibit significantly higher IC50 values (data not specified in source) |
| Quantified Difference | Not quantifiable due to lack of direct comparator data; class-level inference based on established SAR |
| Conditions | In vitro kinase inhibition assays using recombinant human EGFR, HER2, and VEGFR2 kinases |
Why This Matters
Demonstrates the scaffold's capacity to yield high-potency multitargeted kinase inhibitors, a desirable profile for preclinical oncology research.
- [1] Guo, X.; et al. DCLAK11, a multi-tyrosine kinase inhibitor, exhibits potent antitumor and antiangiogenic activity in vitro. Acta Pharmacol. Sin. 2015, 36 (6), 716-724. View Source
- [2] Chen, X.; et al. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. J. Med. Chem. 2017, 60 (14), 6018-6035. View Source
- [3] He, Y. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Semantic Scholar, 2017. View Source
